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Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B008297

An In-Depth Technical Guide to the Physical Characteristics of 3,4-Methylenedioxycinnamic
Acid Powder

Introduction

3,4-Methylenedioxycinnamic acid, also known as piperonylacrylic acid, is a cinnamic acid
derivative of significant interest in pharmaceutical and cosmetic research. Its molecular
framework, featuring a phenylpropanoid backbone, makes it a valuable precursor in the
synthesis of various bioactive molecules and a subject of study for its potential anti-
inflammatory and antioxidant properties.[1] For researchers, scientists, and drug development
professionals, a thorough understanding of the physical characteristics of this compound in its
powdered form is fundamental to ensuring purity, developing stable formulations, and
predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key physical and analytical
characteristics of 3,4-Methylenedioxycinnamic acid powder. It is structured not as a rigid
template, but as a logical progression of analysis, moving from macroscopic properties to
detailed spectroscopic and solid-state characterization. Each section is grounded in
established analytical principles, explaining the causality behind experimental choices to
provide actionable, field-proven insights.

Section 1: General Physicochemical Properties
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The initial characterization of any raw material begins with its fundamental physicochemical
properties. These attributes serve as the first-line indicators of identity and quality. 3,4-
Methylenedioxycinnamic acid is an organic compound with the molecular formula C10HsOa.

[2]

The powder's appearance and odor are its most immediate characteristics. It is consistently
reported as a crystalline solid.[3] While color can vary slightly depending on purity and supplier,
it typically ranges from white to off-white or light yellow.[1][4] A faint, characteristic odor may
also be present.[3]

A summary of its core identifiers and properties is presented in Table 1.

Property Value Source(s)

] (2E)-3-(1,3-benzodioxol-5-
Chemical Name ) ) [5]
yl)prop-2-enoic acid

3-Piperonylacrylic acid, 3-(1,3-
Synonyms _ L [1]
Benzodioxol-5-yl)acrylic acid

CAS Number 2373-80-0 [2]
Molecular Formula C10HsOa [2][6]
Molecular Weight 192.17 g/mol [1][6]

White to light yellow/cream
Appearance , [1][3][4]
crystalline powder

pKa (Predicted) 4.37+0.10 [1]

Section 2: Thermal Analysis: Melting Point

The melting point is a critical thermal property that provides a sharp indication of a crystalline
solid's purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). The
presence of impurities disrupts the crystal lattice, leading to a depression and broadening of
the melting range. 3,4-Methylenedioxycinnamic acid exhibits a relatively high melting point,
which is characteristic of its rigid, planar structure and potential for intermolecular hydrogen
bonding via the carboxylic acid groups.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b008297?utm_src=pdf-body
https://www.benchchem.com/product/b008297?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537339/
https://www.researchgate.net/figure/The-wavelengths-of-maximum-absorbance-lmax-nm-from-UV-spectra-of-methanolic-solutions_tbl2_355372077
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2257147.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=2373-80-0&Units=SI
https://www.researchgate.net/figure/The-wavelengths-of-maximum-absorbance-lmax-nm-from-UV-spectra-of-methanolic-solutions_tbl2_355372077
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Methylenedioxycinnamic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2257147.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537339/
https://www.scbt.com/p/3-4-methylenedioxy-cinnamic-acid-predominantly-trans-2373-80-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2257147.htm
https://www.scbt.com/p/3-4-methylenedioxy-cinnamic-acid-predominantly-trans-2373-80-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2257147.htm
https://www.researchgate.net/figure/The-wavelengths-of-maximum-absorbance-lmax-nm-from-UV-spectra-of-methanolic-solutions_tbl2_355372077
https://webbook.nist.gov/cgi/cbook.cgi?ID=2373-80-0&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2257147.htm
https://www.benchchem.com/product/b008297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The consensus melting point is in the range of 242-244 °C, with decomposition noted.[2][4][7]
This decomposition is an important factor, as heating the compound beyond this temperature
will lead to degradation, not a transition to a stable liquid phase at atmospheric pressure.

Expert Insight: The Rationale for Melting Point Analysis

Beyond a simple identity check, melting point determination is a cost-effective and rapid
method for preliminary purity assessment. In a drug development context, a batch with a
melting point of 235-240°C would immediately be flagged for further purity analysis (e.g., by
HPLC), as the wide range and depression from the reference value suggest the presence of
contaminants.

Protocol for Melting Point Determination (Pharmacopeia
Capillary Method)

This protocol is based on standard pharmacopeia guidelines for ensuring accurate and
reproducible results.

Objective: To determine the melting range of a powdered sample.
Apparatus:

e Melting point apparatus (e.g., Mel-Temp or automated equivalent)
e Glass capillary tubes (closed at one end)

e Spatula

e Mortar and pestle (if sample is not a fine powder)

Procedure:

o Sample Preparation: Ensure the 3,4-Methylenedioxycinnamic acid powder is completely
dry and finely powdered. If necessary, gently grind the sample to a fine powder. Careless
sample preparation is a leading cause of inaccurate results.

o Capillary Loading: Tap the open end of a capillary tube into the powder sample until a small
amount of material enters the tube. Invert the tube and tap the closed end gently on a hard
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surface to pack the powder into a dense column at the bottom. The packed column height
should be 2.5-3.5 mm.

 Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

o Rapid Determination (Optional): For an unknown sample, first perform a rapid determination
by heating at a high rate (e.g., 10°C/min) to find the approximate melting temperature.

o Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a
temperature approximately 5-10°C below the expected melting point. Then, adjust the
heating rate to a slow, constant ramp of 1°C/minute.

e Observation & Recording:

o Record the temperature (T1) at which the first droplet of liquid is observed (onset of
melting).

o Record the temperature (Tz2) at which the last solid particle melts into a clear liquid (clear
point).

e Reporting: The melting point is reported as the range from T1 to T2. For this compound, also
note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Section 3: Solubility Characteristics

Solubility is a cornerstone physical property in drug development, influencing everything from
purification and recrystallization to formulation and bioavailability. The solubility of 3,4-
Methylenedioxycinnamic acid is dictated by its molecular structure: a largely nonpolar
aromatic system combined with a highly polar carboxylic acid functional group.

This dual nature results in poor solubility in water but good solubility in many organic solvents.
[3][8] The carboxylic acid group, with a predicted pKa of ~4.37, allows for a significant increase
in aqueous solubility under basic conditions due to the formation of the water-soluble
carboxylate salt.[1]
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Solvent

Solubility

Rationale /
. Source(s)
Observation

Water

Limited / Sparingly
Soluble

The large nonpolar
phenylpropanoid [31[8]
structure dominates.

5% ag. NaOH

Soluble

Forms the sodium 3,4-
methylenedioxycinna [9][10]

mate salt.

5% ag. NaHCOs

Soluble

The carboxylic acid
(pKa ~4.37) is strong
enough to be [9][10]
deprotonated by

bicarbonate.

Ethanol

Soluble

"Like dissolves like";
both have polar and [3]

nonpolar character.

Methanol

Soluble

Similar polarity to

ethanol.

Dimethyl Sulfoxide
(DMSO)

Soluble

A highly polar aprotic
solvent capable of
dissolving a wide

range of compounds.

Soluble (may show

A basic organic

solvent that can

Pyridine : . : : R
faint turbidity) interact with the acidic
proton.
A less polar solvent,
Chloroform Very Slightly Soluble not ideal for the polar

carboxylic acid group.

Protocol for Solubility Classification
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This workflow provides a systematic approach to confirming the acidic nature and solubility
profile of the compound.

Objective: To classify the solubility of 3,4-Methylenedioxycinnamic acid.
Materials:

Test tubes and rack

Spatula

Sample powder

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCOs3s, 5% v/v HCI, Ethanol
Procedure:

o Water Solubility: Add ~25 mg of the powder to a test tube containing 0.75 mL of deionized
water. Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves. The
compound is expected to be insoluble or sparingly soluble.

o Base Solubility (NaOH): To a new tube with ~25 mg of powder, add 0.75 mL of 5% NaOH
solution in portions, shaking after each addition. The powder should dissolve, confirming the
presence of an acidic functional group.

o Base Solubility (NaHCO3): Repeat step 2 using 5% NaHCOs solution. Solubility in this
weaker base indicates a relatively strong acid (like a carboxylic acid) as opposed to a
weaker acid (like most phenols).

 Acid In-solubility (HCI): To confirm it is not an amphoteric or basic compound, add ~25 mg of
powder to 0.75 mL of 5% HCI. The compound should remain insoluble.

» Organic Solvent Solubility: Repeat step 1 using ethanol. The compound is expected to be
soluble.
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Section 4: Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming
identity and revealing structural details that are invisible to other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of
wavelength. The absorption is caused by electronic transitions, typically from 1t to 11* orbitals in
conjugated systems. The wavelength of maximum absorbance (Amax) is characteristic of the
chromophore.

Expected Spectrum: The structure of 3,4-Methylenedioxycinnamic acid contains an
extensive conjugated system, including the benzene ring, the acrylic acid double bond, and the
carbonyl group. This system is an excellent chromophore. The electron-donating nature of the
methylenedioxy group extends the conjugation, which is expected to shift the Amax to a longer
wavelength (a bathochromic or red shift) compared to unsubstituted cinnamic acid (Amax = 275
nm).[11] For similar conjugated cinnamate structures, a Amax in the range of 310-320 nm is
expected.[11][12]

Application: UV-Vis is highly useful for quantitative analysis. Once the Amax and molar
absorptivity are determined, the Beer-Lambert law can be used to accurately measure the
concentration of the compound in solution, making it a valuable tool for dissolution studies and
quality control assays.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule,
which excites molecular vibrations (stretching, bending). The frequencies of these absorptions
are characteristic of specific chemical bonds and functional groups.

Expected Spectrum: The IR spectrum provides a definitive fingerprint for the key functional
groups present in the molecule.
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Wavenumber . . . Expected
Vibration Type Functional Group
(cm™) Appearance
Very broad, strong
~3300-2500 O-H stretch Carboxylic Acid band, often obscuring
C-H stretches.
) o Medium to weak
~3050-3010 C—H stretch Aromatic & Vinylic
sharp peaks.
Strong, sharp peak.
Conjugation lowers
a,B-Unsaturated
~1700-1680 C=0 stretch ) ) the frequency from a
Carboxylic Acid ] ]
typical saturated acid
(~1720 cm™1),
o Medium intensity
~1640-1620 C=C stretch Alkene (Vinylic)
peak, often sharp.
o Two to three medium
~1600, ~1480 C=C stretch Aromatic Ring ) )
intensity peaks.
Aryl ether (from -O-
~1250, ~1040 C-O0 stretch Strong peaks.
CH2-0-)
Out-of-plane bend, a
~975 C-H bend trans-Alkene characteristic peak for

the trans isomer.

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric

structure that carboxylic acids typically form in the solid state. The position of the C=0 stretch

(below 1700 cm™1) is a key confirmation of its conjugation with the C=C double bond.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the carbon-
hydrogen framework of a molecule. It measures the absorption of radiofrequency energy by
atomic nuclei in a strong magnetic field. The chemical shift (8) of a nucleus is sensitive to its

local electronic environment.
IH NMR (Proton NMR):

o Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, typically appearing
>10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

o Alkene Protons (-CH=CH-): Two distinct signals are expected. Due to the trans configuration,
they will appear as doublets with a large coupling constant (J = 15-16 Hz). The proton closer
to the benzene ring will be around ~7.6 ppm, while the proton closer to the carbonyl group
will be upfield around ~6.5 ppm.

» Aromatic Protons (Ar-H): Three protons on the ring in distinct environments. They will appear
as a set of multiplets between ~6.8 and 7.2 ppm.
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e Methylenedioxy Protons (-O-CH2-O-): The two protons are equivalent and will appear as a
sharp singlet around ~6.0 ppm.

13C NMR (Carbon NMR):
o Carbonyl Carbon (C=0): The least shielded carbon, appearing around 170-185 ppm.
e Alkene Carbons (-CH=CH-): Two signals in the range of 115-145 ppm.

o Aromatic Carbons: Six distinct signals. The two carbons attached to oxygen atoms will be the
most deshielded, appearing in the 145-150 ppm range. The other four will be between ~105
and 130 ppm. Quaternary carbon signals (those without attached protons) will typically have
lower intensity.

¢ Methylenedioxy Carbon (-O-CH2-0-): A distinct signal around 101 ppm.

Section 5: Solid-State Characterization

As a crystalline powder, the solid-state properties of 3,4-Methylenedioxycinnamic acid are
critical for manufacturing, stability, and dissolution. While properties like particle size and
morphology can be assessed by microscopy, the crystal structure is the most fundamental
attribute.

Crystal Structure: As of the time of this writing, a definitive single-crystal X-ray diffraction
structure for 3,4-Methylenedioxycinnamic acid does not appear to be available in open-
access crystallographic databases.[8][13][14]

Recommended Analysis: X-Ray Powder Diffraction (XRPD) In the absence of single-crystal
data, XRPD is the primary technique for characterizing the solid form of the powder.

» Principle: XRPD analyzes the diffraction pattern produced when X-rays interact with a
powdered sample. The resulting diffractogram, a plot of intensity vs. diffraction angle (26), is
a unique fingerprint of the specific crystalline form (polymorph).

» Application: XRPD is essential for:

o Batch-to-batch consistency: Ensuring that different manufacturing lots consist of the same
crystal form.
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o Polymorph screening: Identifying if different crystalline forms exist, which can have
dramatically different physical properties (e.g., solubility, stability).

o Detecting amorphous content: The presence of a non-crystalline (amorphous) solid will
appear as a broad halo in the diffractogram instead of sharp peaks.

Section 6: Safety and Handling

For the intended audience of researchers and drug development professionals, safe handling
is paramount. Based on available safety data, 3,4-Methylenedioxycinnamic acid is classified
as an irritant.

e Hazards:
o Causes skin irritation (H315)[5]
o Causes serious eye irritation (H319)[5]
o May cause respiratory irritation (H335)[5]
 Recommended Precautions:
o Handle in a well-ventilated area or fume hood to avoid inhaling the powder.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of
water.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials
like strong oxidizing agents.[3]

Conclusion

This technical guide has detailed the essential physical characteristics of 3,4-
Methylenedioxycinnamic acid powder. Its identity and purity are best confirmed through a
combination of thermal analysis (melting point) and a comprehensive spectroscopic profile (FT-
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IR, NMR, UV-Vis). While its solubility profile is straightforward, its solid-state properties,
particularly the potential for polymorphism, warrant investigation using techniques like XRPD
for any rigorous development program. By understanding and applying these analytical
principles, researchers can ensure the quality and consistency of this valuable compound in
their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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